1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride
Overview
Description
1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride is a useful research compound. Its molecular formula is C12H17BrClN3O and its molecular weight is 334.64. The purity is usually 95%.
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Scientific Research Applications
Inhibitor of Soluble Epoxide Hydrolase
1-(3-Bromophenyl)-3-(piperidin-4-yl)ureahydrochloride and its derivatives have been studied for their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). Research has found that these compounds exhibit substantial improvements in pharmacokinetic parameters, leading to a significant increase in potency compared to other inhibitors. These findings suggest potential therapeutic applications in reducing hyperalgesia and inflammatory pain (Rose et al., 2010).
Antimicrobial Activity
Some derivatives of this compound have demonstrated antimicrobial properties. For example, compounds synthesized through the condensation of 3-Bromobenzaldehyde with piperidine have been shown to exhibit antimicrobial activity, suggesting potential utility in the development of new antimicrobial agents (Nimavat et al., 2004).
Anti-bacterial Properties
Research has also focused on the anti-bacterial properties of derivatives of this compound. The synthesized compounds have been found to show moderate to significant anti-bacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Corrosion Inhibition
Another application area is corrosion inhibition. Mannich bases derived from this compound have been investigated for their effectiveness in inhibiting the corrosion of mild steel surfaces in acidic environments. These studies contribute to the development of cost-effective corrosion inhibitors for industrial applications (Jeeva et al., 2015).
Crystal Structure Analysis
There has also been research into the crystal structure of derivatives of this compound. Understanding the crystal structure of these compounds is crucial for applications in material science and pharmaceuticals (Li et al., 2015).
Properties
IUPAC Name |
1-(3-bromophenyl)-3-piperidin-4-ylurea;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O.ClH/c13-9-2-1-3-11(8-9)16-12(17)15-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7H2,(H2,15,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROOZRIGXCAPHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)NC2=CC(=CC=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-24-1 | |
Record name | Urea, N-(3-bromophenyl)-N′-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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